molecular formula C16H15N3OS B2551632 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile CAS No. 478046-86-5

4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile

Cat. No.: B2551632
CAS No.: 478046-86-5
M. Wt: 297.38
InChI Key: LZCKTQWLMDBMKR-UHFFFAOYSA-N
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Description

4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile (CAS 478046-86-5) is a nitrogen-rich heterocyclic compound of significant interest in scientific research, characterized by its tripartite molecular architecture comprising a thiophene ring, a piperazine moiety, and a benzonitrile group . This structure confers unique electronic and steric properties, making it a valuable pharmacophore in medicinal chemistry and a candidate in material science . The compound's molecular weight is 297.38 g/mol with the molecular formula C 16 H 15 N 3 OS . In research, this compound is primarily investigated for its potential to interact with specific molecular targets. Preliminary studies suggest its application in targeting neurological disorders, where its structural components may interact with neurotransmitter receptors, and in inflammatory diseases, where it may act as a receptor antagonist . Furthermore, its unique electronic properties, facilitated by the planar thiophene ring conjugated with the carbonyl group, make it a candidate for developing novel organic semiconductors and other advanced materials due to its ability to participate in charge transfer processes . The piperazine ring is known to adopt a chair conformation, and the molecule exhibits dynamic behavior with defined activation energies for amide bond rotation and ring inversion, which can influence its binding characteristics . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-(thiophene-2-carbonyl)piperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c17-12-13-3-5-14(6-4-13)18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCKTQWLMDBMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-(piperazin-1-yl)benzonitrile with thiophene-2-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Chemical Reactions Analysis

4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design, particularly targeting:

  • Neurological Disorders : Its structural components may interact with neurotransmitter receptors, influencing mood and anxiety disorders.
  • Inflammatory Diseases : Preliminary studies suggest it may act as an antagonist for receptors involved in inflammation .

Material Science

Due to its unique electronic properties, 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile is a candidate for developing novel materials, including organic electronics. Its ability to participate in charge transfer processes makes it suitable for applications in organic semiconductors .

Biological Studies

This compound is utilized in studies to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents. Interaction studies have shown that it can bind effectively to biological targets involved in neurotransmission and inflammation .

Research indicates that compounds similar to this compound exhibit significant biological activities:

Anticancer Activity

Studies have shown that structural modifications can enhance cytotoxicity against cancer cell lines. For example:

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22HT29

These results suggest that specific structural features are crucial for enhancing anticancer activity .

Anticonvulsant Activity

Emerging evidence points to potential anticonvulsant properties of related compounds, indicating therapeutic applications in epilepsy treatment .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Antitumor Activity Study : Piperazine derivatives were evaluated for their ability to inhibit cancer cell proliferation, revealing that modifications to the thiophene ring significantly impacted efficacy.
  • Enzyme Interaction Studies : Investigations into enzyme interactions showed that these compounds could act as inhibitors or modulators, leading to new therapeutic strategies for diseases such as cancer and neurological disorders .

Mechanism of Action

The mechanism of action of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and piperazine moiety are crucial for binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-benzonitrile derivatives are widely explored in medicinal chemistry due to their modularity and target versatility. Below is a comparative analysis of 4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile and key analogs:

Key Differences in Pharmacological Profiles

  • Electron-Donating vs. Withdrawing Groups: The thiophene-2-carbonyl group in the parent compound provides moderate electron density, favoring interactions with AMPK-related targets.
  • Heterocyclic Modifications : Replacement of thiophene with pyrazine (27b) or pyrimidine (SZ4) introduces nitrogen-rich rings, enhancing hydrogen-bonding capacity and target specificity .
  • Pharmacokinetic Optimization : Compound 27b incorporates a fluoropiperidine group to reduce metabolic degradation, achieving superior PK profiles compared to the parent compound .

Biological Activity

4-[4-(Thiophene-2-carbonyl)piperazin-1-yl]benzonitrile (CAS Number: 478046-86-5) is a synthetic compound characterized by a thiophene ring, a piperazine moiety, and a benzonitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors. This article will delve into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OS, with a molecular weight of 297.38 g/mol. The compound's structure includes:

  • Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.
  • Piperazine Moiety : Known for its role in enhancing solubility and bioavailability of pharmacological agents.
  • Benzonitrile Group : Often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction between 4-(piperazin-1-yl)benzonitrile and thiophene-2-carbonyl chloride. The process generally requires:

  • Base : Triethylamine to neutralize hydrochloric acid formed during the reaction.
  • Solvent : Dichloromethane is commonly used.
  • Temperature : Reactions are usually conducted at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiophene and piperazine components play crucial roles in binding to these targets, influencing the compound's pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines, including:

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22HT29

These results suggest that structural features such as halogen substitutions on the phenyl ring are essential for enhancing anticancer activity .

Anticonvulsant Activity

Additionally, there is emerging evidence regarding the anticonvulsant properties of related compounds. For instance, certain derivatives have shown promising results in preclinical models, indicating potential therapeutic applications in epilepsy .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Antitumor Activity : A series of piperazine derivatives were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that modifications to the thiophene ring significantly impacted their efficacy .
  • Enzyme Interaction Studies : Investigations into how these compounds interact with various enzymes revealed that they could act as inhibitors or modulators, potentially leading to new therapeutic strategies for diseases such as cancer and neurological disorders .

Q & A

Basic Question

  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to assess electron-withdrawing/donating effects. The thiophene carbonyl group deshields adjacent protons, observed as downfield shifts in ¹H NMR .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .

What methodologies are suitable for investigating the compound’s potential as a kinase inhibitor?

Advanced Question

  • Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., Abl, EGFR) at 1–10 µM concentrations.
  • Binding Mode Analysis : Perform molecular docking (AutoDock Vina) with crystal structures of kinase active sites (PDB: 1IEP for Abl kinase) to identify key interactions (e.g., hydrogen bonds with the benzonitrile group) .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Advanced Question

  • Process Chemistry Adjustments :
    • Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
    • Optimize stoichiometry (e.g., 1.2 equivalents of thiophene-2-carbonyl chloride) to minimize excess reagent use .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or switch to recrystallization from ethanol/water mixtures .

What analytical techniques are critical for assessing stability under physiological conditions?

Basic Question

  • pH Stability : Incubate the compound in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C common for aromatic nitriles) .

How can the compound’s pharmacokinetic properties be predicted computationally?

Advanced Question

  • ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The benzonitrile group may enhance metabolic stability .
  • Solubility : Apply the General Solubility Equation (GSE) using melting point data (estimated via DSC) and logP values .

What structural modifications could enhance the compound’s selectivity for neurological targets?

Advanced Question

  • Bioisosteric Replacement : Substitute the benzonitrile with a trifluoromethyl group to improve blood-brain barrier (BBB) penetration .
  • Piperazine Modification : Introduce methyl groups to the piperazine ring to reduce off-target binding, as seen in antipsychotic drug analogs .

How should researchers validate the compound’s role in modulating protein-protein interactions (PPIs)?

Advanced Question

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., Bcl-2) on a sensor chip to measure binding kinetics (KD values) .
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound and monitor thermal stabilization of target proteins via western blot .

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